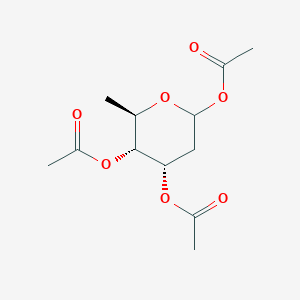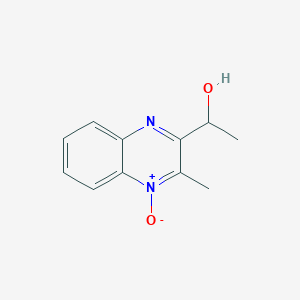
N-Methyl Duloxetine-naphthyl-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Duloxetine-naphthyl-d7 is a deuterated analog of N-Methyl Duloxetine, a compound used primarily in research settings. The deuterium labeling (d7) is used to trace the compound in various biochemical and pharmacological studies. The molecular formula of this compound is C19H14D7NOS, and it has a molecular weight of 318.48 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Duloxetine-naphthyl-d7 involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Naphthyl-d7 Intermediate: This involves the deuteration of naphthalene to obtain the naphthyl-d7 intermediate.
Coupling Reaction: The naphthyl-d7 intermediate is then coupled with a thiophene derivative under specific conditions to form the desired product.
Methylation: The final step involves the methylation of the amine group to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of naphthalene.
Automated Coupling Reactions: Use of automated systems to perform the coupling reactions efficiently.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl Duloxetine-naphthyl-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to study the behavior of the compound under different redox conditions.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with altered redox states.
Substitution Products: Halogenated and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl Duloxetine-naphthyl-d7 is used extensively in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Methyl Duloxetine-naphthyl-d7 involves its interaction with specific molecular targets. It is a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and a weak inhibitor of dopamine reuptake. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound does not significantly interact with other receptors such as muscarinic cholinergic, histaminergic, or adrenergic receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Duloxetine: A non-deuterated analog used as an antidepressant.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar therapeutic effects.
Escitalopram: A selective serotonin reuptake inhibitor with different pharmacological properties
Uniqueness
N-Methyl Duloxetine-naphthyl-d7 is unique due to its deuterium labeling, which allows for precise tracing in biochemical studies. This labeling provides insights into the metabolic pathways and pharmacokinetics of the compound, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C19H21NOS |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/i3D,4D,5D,7D,8D,9D,10D |
InChI-Schlüssel |
JFTURWWGPMTABQ-DDDCEERRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |
Kanonische SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)





![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)


![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
![(1R,4R,5R,9R,19R)-4,5,9-trimethyl-2,6,8,11-tetraoxa-16-azatetracyclo[11.5.1.05,9.016,19]nonadec-13-ene-3,10-dione](/img/structure/B13447145.png)


![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
